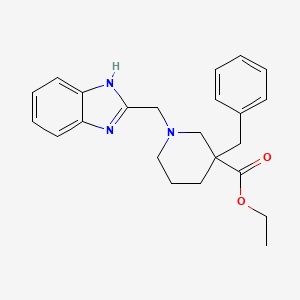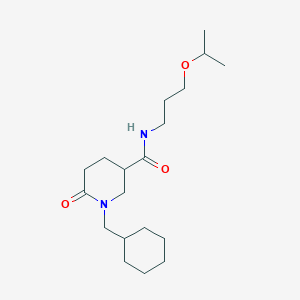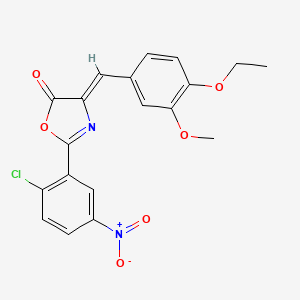![molecular formula C16H19ClN2O B6076588 [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as J147, is a synthetic compound that has been gaining attention in the scientific community due to its potential neuroprotective properties. J147 belongs to a class of compounds called curcuminoids, which are derived from the turmeric plant.
作用机制
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is believed to exert its neuroprotective effects through a number of different mechanisms. One of the key mechanisms is the activation of a protein called ATP synthase, which plays a critical role in energy production within cells. This compound also appears to reduce inflammation and oxidative stress, both of which are thought to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its potency and specificity. Because it has been designed to target specific pathways involved in neurological disorders, it may be more effective than other compounds that have broader effects. However, one limitation of using this compound is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural compounds found in the body.
未来方向
There are a number of potential future directions for research on [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of interest is the development of this compound-based therapies for the treatment of Alzheimer's disease and other neurological disorders. Additionally, researchers may investigate the effects of this compound on other aspects of health, such as cardiovascular function and immune function. Finally, there may be opportunities to improve the synthesis process for this compound, making it more efficient and cost-effective to produce.
合成方法
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol was first synthesized by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis process involved the modification of a natural curcuminoid, known as curcumin, to create a more potent compound with enhanced neuroprotective properties.
科学研究应用
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
属性
IUPAC Name |
[1-(7-chloro-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-7-16(19-6-2-3-12(9-19)10-20)18-15-8-13(17)4-5-14(11)15/h4-5,7-8,12,20H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUAKQJBYSNXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 2,3-dimethyl-2-oxiranecarboxylate](/img/structure/B6076506.png)
![{3-(3-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6076518.png)

![2-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6076534.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076540.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)

![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6076595.png)